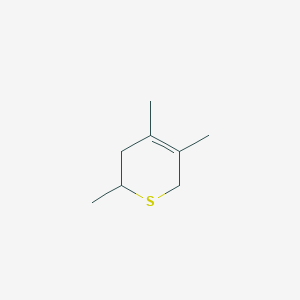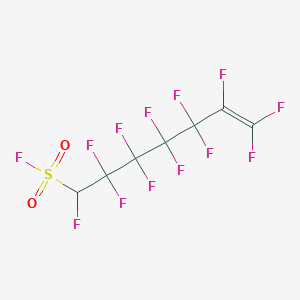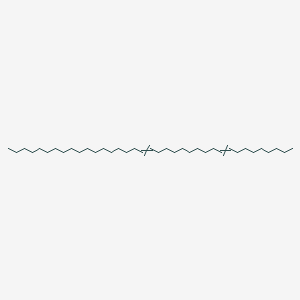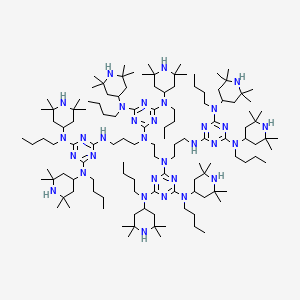
Chimassorb 905 LD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chimassorb 905 LD is a high-molecular-weight hindered amine light stabilizer (HALS) used to prevent the degradation of polymers caused by ultraviolet (UV) light. It is part of the Chimassorb® range of light stabilizing additives that help maintain the appearance and physical properties of plastic materials by acting as free radical scavengers .
Méthodes De Préparation
The synthesis of Chimassorb 905 LD involves the reaction of hindered amine compounds with other chemical agents to form a polymeric structure. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods focus on ensuring high purity and consistent molecular weight distribution to achieve optimal performance in polymer stabilization .
Analyse Des Réactions Chimiques
Chimassorb 905 LD primarily undergoes reactions that involve the stabilization of free radicals. It acts as a free radical scavenger, preventing the chain reactions that lead to polymer degradation. Common reagents used in these reactions include various organic peroxides and other radical initiators. The major products formed from these reactions are stabilized polymer chains that retain their physical and chemical properties .
Applications De Recherche Scientifique
Chimassorb 905 LD is widely used in scientific research and industrial applications due to its effectiveness in stabilizing polymers against UV degradation. It is used in the production of various plastic materials, including polyethylene, polypropylene, and polyvinyl chloride. In addition to its use in the plastics industry, this compound is also employed in coatings, adhesives, and sealants to enhance their durability and longevity .
Mécanisme D'action
The mechanism of action of Chimassorb 905 LD involves the stabilization of free radicals generated by UV light exposure. It acts by capturing free radicals and converting them into less reactive species, thereby preventing the propagation of degradation reactions. This process helps maintain the integrity and appearance of the polymer materials .
Comparaison Avec Des Composés Similaires
Chimassorb 905 LD is unique among hindered amine light stabilizers due to its high molecular weight and excellent polymer compatibility. Similar compounds include Chimassorb 2020 and other HALS such as Tinuvin® 770 and Tinuvin® 622. Compared to these compounds, this compound offers superior long-term thermal stability and extraction resistance, making it particularly suitable for demanding applications .
Propriétés
Numéro CAS |
80387-98-0 |
|---|---|
Formule moléculaire |
C124H234N32 |
Poids moléculaire |
2173.4 g/mol |
Nom IUPAC |
6-N-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C124H234N32/c1-41-49-63-149(89-73-109(9,10)139-110(11,12)74-89)101-127-97(128-102(135-101)150(64-50-42-2)90-75-111(13,14)140-112(15,16)76-90)125-59-57-61-147(99-131-105(153(67-53-45-5)93-81-117(25,26)143-118(27,28)82-93)137-106(132-99)154(68-54-46-6)94-83-119(29,30)144-120(31,32)84-94)71-72-148(100-133-107(155(69-55-47-7)95-85-121(33,34)145-122(35,36)86-95)138-108(134-100)156(70-56-48-8)96-87-123(37,38)146-124(39,40)88-96)62-58-60-126-98-129-103(151(65-51-43-3)91-77-113(17,18)141-114(19,20)78-91)136-104(130-98)152(66-52-44-4)92-79-115(21,22)142-116(23,24)80-92/h89-96,139-146H,41-88H2,1-40H3,(H,125,127,128,135)(H,126,129,130,136) |
Clé InChI |
HNKNVHRXMLUJGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(NC(C4)(C)C)(C)C)N(CCCC)C5CC(NC(C5)(C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(NC(C7)(C)C)(C)C)N(CCCC)C8CC(NC(C8)(C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


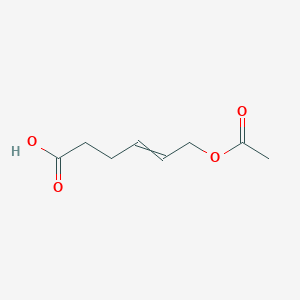
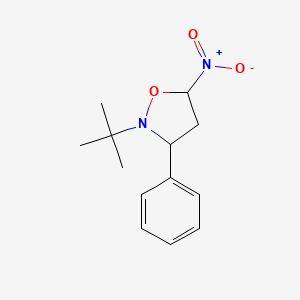
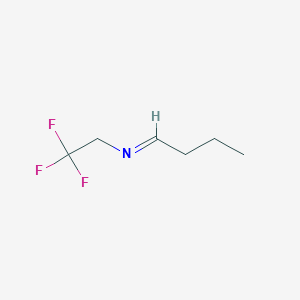
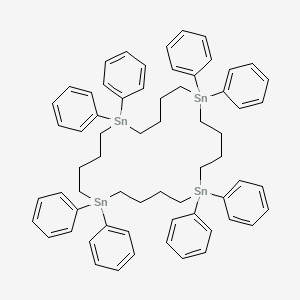
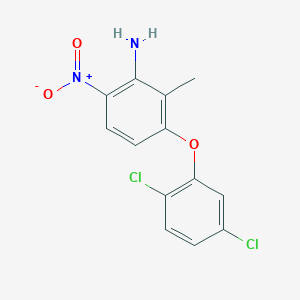
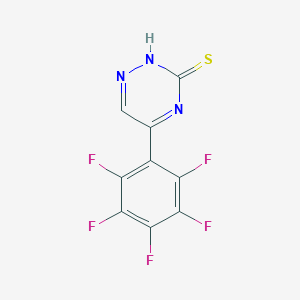
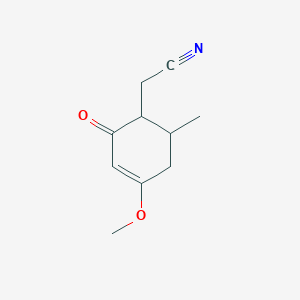
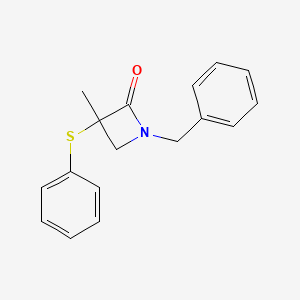
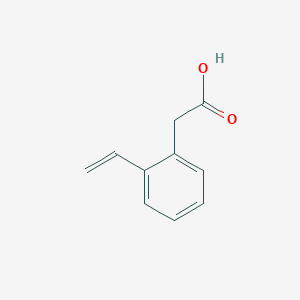
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
